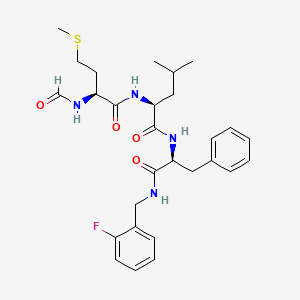
(S)-N-((S)-1-(2-fluorobenzylamino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a synthetic peptide derivative known for its role as a chemotactic agent. It is a C-terminal blocked derivative of the chemotactic tripeptide N-Formyl-Met-Leu-Phe, which is widely used to study human formyl peptide receptors and their functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The formylation of the N-terminal methionine and the attachment of the o-fluorobenzylamide group are key steps in the synthesis .
Industrial Production Methods
While specific industrial production methods for N-Formyl-Met-Leu-Phe-o-fluorobenzylamide are not widely documented, the general principles of peptide synthesis apply. These include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target the formyl group or other reducible moieties.
Substitution: The peptide can participate in substitution reactions, particularly at the o-fluorobenzylamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the peptide, as well as substituted analogs with modified functional groups .
Scientific Research Applications
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide has several scientific research applications:
Chemistry: It is used to study peptide synthesis, modification, and structure-activity relationships.
Biology: The compound is employed in research on chemotaxis, particularly in studying the behavior of neutrophils and other immune cells.
Medicine: It serves as a tool to investigate inflammatory responses and the role of formyl peptide receptors in various diseases.
Industry: The peptide is used in the development of diagnostic assays and therapeutic agents targeting immune responses
Mechanism of Action
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide exerts its effects by binding to formyl peptide receptors on the surface of immune cells, such as neutrophils. This binding triggers a cascade of intracellular signaling events, leading to chemotaxis, activation of respiratory burst, and secretion of lysosomal enzymes. The compound’s interaction with these receptors involves G protein-coupled receptor pathways, which are crucial for mediating its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-Met-Leu-Phe: The parent compound, known for its potent chemotactic properties.
N-Formyl-Met-Ile-Phe-Leu: A similar peptide with variations in the amino acid sequence, affecting its receptor binding and activity.
N-Formyl-Met-Ile-Val-Ile-Leu: Another analog with distinct chemotactic properties and receptor interactions
Uniqueness
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is unique due to the presence of the o-fluorobenzylamide group, which enhances its stability and receptor binding affinity. This modification allows for more precise probing of formyl peptide receptor functions and offers potential advantages in therapeutic applications .
Properties
Molecular Formula |
C28H37FN4O4S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)/t23-,24-,25-/m0/s1 |
InChI Key |
LTOZIPKEOGLEJO-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


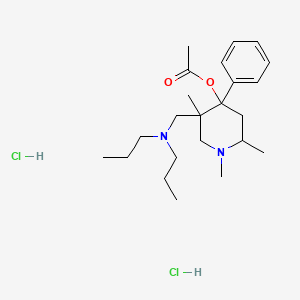

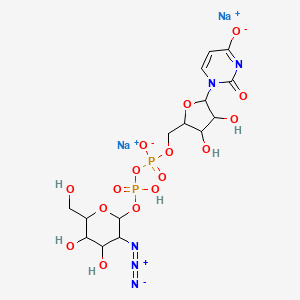
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
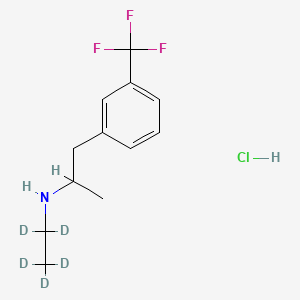
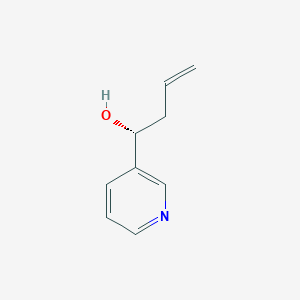
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)

![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)

